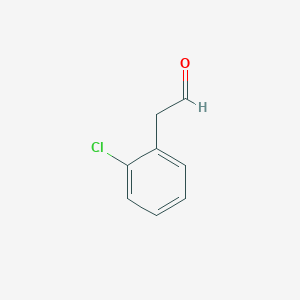

2-(2-Chlorophenyl)acetaldehyde

Descripción

Significance and Context in Contemporary Organic Chemistry

2-(2-Chlorophenyl)acetaldehyde, a chlorinated aromatic aldehyde, holds a significant position in modern organic synthesis, primarily serving as a versatile intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries. jigspharma.comodu.edu Its chemical structure, featuring a reactive aldehyde group and a chlorinated phenyl ring, makes it a valuable building block for a variety of synthetic transformations. jigspharma.com The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity and provides a site for further functionalization, influencing the electronic properties and biological activity of the resulting products.

In contemporary research, this compound is recognized as a useful reagent for the preparation of regio- and stereoselective α-fluorinated amides and regioselective 1,4-disubstituted 1,2,3-triazoles. chemicalbook.com These structural motifs are of considerable interest in medicinal chemistry due to their presence in many biologically active compounds. The aldehyde functionality allows for a range of reactions, including oxidations to carboxylic acids, reductions to alcohols, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

The broader class of chlorinated phenylacetic acid derivatives, for which this compound is a precursor, are key intermediates in the synthesis of anti-inflammatory drugs, muscle relaxants, and antihistamines. kajay-remedies.com For instance, the related compound 2,4-dichlorophenyl acetaldehyde (B116499) is a key intermediate in the synthesis of the fungicide tetraconazole. google.com Similarly, (4-Chlorophenyl)acetaldehyde is utilized in the development of novel anti-inflammatory and antimicrobial agents. chemimpex.com The utility of these chlorinated arylacetaldehydes underscores the importance of this compound as a foundational element in the synthesis of a diverse array of functional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClO nih.gov |

| Molecular Weight | 154.59 g/mol nih.gov |

| Appearance | Clear to pale yellow liquid jigspharma.com |

| Density | 1.18 g/cm³ jigspharma.com |

| Solubility | Slightly soluble in water; soluble in organic solvents jigspharma.com |

| CAS Number | 4251-63-2 nih.gov |

Historical Perspective on Chlorinated Acetaldehydes in Synthesis

The development and use of chlorinated acetaldehydes in organic synthesis have a rich history. Early investigations into the chlorination of aldehydes and related compounds laid the groundwork for the synthesis of a wide range of valuable chemical intermediates. For example, historical methods explored the chlorination of phenylalanine, an amino acid, which was found to degrade and produce phenylacetaldehyde (B1677652). odu.edusciencemadness.org This reaction highlighted the potential for using chlorination as a means to generate reactive aldehyde species from readily available starting materials.

Another significant area of historical research was the isomerization of monoaryl-ethylene oxides to form arylacetaldehydes. google.com This work demonstrated an alternative pathway to these important synthetic precursors. The study of the chlorination of phenylacetic acid and its analogues has also been a subject of interest, with various methods developed to achieve selective chlorination at the α-position to the carboxylic acid, a transformation that provides access to α-chlorophenylacetic acids and their derivatives. nih.gov

Furthermore, the direct chlorination of aldehydes has been a topic of investigation. For instance, the chlorination of some aldehydes using a copper(II) chloride complex has been shown to be a quick and simple method to produce chlorinated aldehydes, which can then be oxidized to the corresponding chloro-acids. researchgate.net The study of the chlorination of aromatic amino acids has also provided insights into the formation of various disinfection byproducts, including phenylacetaldehyde derivatives. mdpi.com These historical explorations into the synthesis and reactions of chlorinated aldehydes and their precursors have contributed to the development of the robust synthetic methodologies that are utilized in contemporary organic chemistry for the preparation and application of compounds like this compound.

Table 2: Related Chlorinated Aldehydes and their Applications

| Compound Name | Application |

|---|---|

| Dichloroacetaldehyde | Used in the synthesis of the diuretic trichlormethiazide (B1682463) and the cytostatic mitotane. nih.gov |

| (4-Chlorophenyl)acetaldehyde | Intermediate in the synthesis of anti-inflammatory and antimicrobial agents. chemimpex.com |

| 2,4-Dichlorophenyl acetaldehyde | Key intermediate for the fungicide tetraconazole. google.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLKDYQFUMXRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464001 | |

| Record name | 2-(2-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-63-2 | |

| Record name | 2-(2-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chlorophenyl Acetaldehyde

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing 2-(2-chlorophenyl)acetaldehyde often rely on well-established organic reactions, including condensation and arylation techniques. These pathways typically involve the use of readily available precursors and have been foundational in the production of substituted acetaldehydes.

Condensation Reactions in this compound Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, offer a viable route to 2-arylacetaldehydes. The Darzens condensation, or glycidic ester condensation, is a notable example. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. scispace.comwikipedia.org Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the desired aldehyde. scispace.com

For the synthesis of this compound, this would typically involve the reaction of 2-chlorobenzaldehyde (B119727) with an α-haloester such as ethyl chloroacetate (B1199739). The presence of a chlorine atom on the aromatic ring has been noted to potentially improve the yield of the glycidic ester. sci-hub.ru The reaction is generally carried out in the presence of a base like sodium ethoxide or sodium amide. sci-hub.ru

Table 1: Darzens Condensation Reaction Parameters

| Parameter | Description |

|---|---|

| Aldehyde | 2-Chlorobenzaldehyde |

| α-Haloester | Ethyl chloroacetate |

| Base | Sodium ethoxide, Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (B52724), Dichloromethane (B109758) |

| Intermediate | Ethyl 3-(2-chlorophenyl)glycidate |

| Final Product | This compound (after hydrolysis and decarboxylation) |

Recent studies have explored the use of phosphazene bases, which can promote the Darzens reaction under mild conditions, with reaction times and yields influenced by the solvent's dielectric constant. nih.gov For instance, the reaction of 4-chlorobenzaldehyde (B46862) with methyl chloroacetate using a phosphazene base in acetonitrile resulted in a 92% yield of the corresponding epoxy ester. nih.gov

Arylation Reactions Leading to Substituted Acetaldehydes

Arylation reactions, which introduce an aryl group into a molecule, are another cornerstone for the synthesis of substituted acetaldehydes. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. unibo.itresearchgate.net For the synthesis of a precursor to this compound, 2-chlorophenyl halide could be coupled with a vinyl ether, followed by hydrolysis. The Heck reaction is known for its high functional group tolerance and stereoselectivity, often favoring the formation of the trans-alkene. researchgate.net

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mit.edunih.gov This could be used to synthesize an alkyne intermediate that is subsequently hydrated to form the target acetaldehyde (B116499). The reaction is typically carried out under mild conditions. mit.edu

A particularly relevant arylation method is the Meerwein arylation , which utilizes aryl diazonium salts as precursors for aryl radicals. scispace.comacs.org This approach can be used for the α-arylation of acetaldehyde equivalents. For instance, the reaction of an aniline (B41778) with ethyl vinyl ether in a continuous-flow process can achieve efficient and mono-selective formal α-arylation of acetaldehyde. scispace.com The use of 2-chloroaniline (B154045) as a precursor would lead to the desired this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Continuous-Flow Synthesis Techniques for Monoarylated Acetaldehydes

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mit.eduunimi.it This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. unimi.itstolichem.com

The synthesis of monoarylated acetaldehydes has been successfully demonstrated using continuous-flow systems. scispace.com One notable example is the Meerwein arylation of ethyl vinyl ether with in situ generated aryl diazonium salts, catalyzed by ferrocene. This method avoids the use of a base and shows high functional group tolerance. scispace.com A continuous-flow setup allows for the safe handling of the potentially unstable diazonium salts and enables a scalable synthesis. scispace.com

Table 2: Parameters for Continuous-Flow Meerwein Arylation

| Parameter | Value/Condition |

|---|---|

| Aryl Precursor | Anilines (e.g., 2-chloroaniline) |

| Acetaldehyde Equivalent | Ethyl vinyl ether |

| Catalyst | Ferrocene |

| Solvent | Acetone/water or Acetonitrile/water |

| Diazotization Reagent | t-BuONO |

| Residence Time | 8.5 - 10 minutes |

| Temperature | Mild conditions |

This continuous-flow process has been shown to be effective for a range of anilines, including those with electron-withdrawing groups like chlorine, affording good to high yields of the corresponding monoaryl-acetaldehydes. scispace.com

Alternative Catalytic Systems and Reaction Conditions

Beyond traditional metal catalysts, research has focused on developing alternative catalytic systems that are more environmentally benign and efficient.

Organocatalysis , the use of small organic molecules as catalysts, has gained significant attention. For the synthesis of arylacetaldehydes, organocatalytic approaches can offer high stereoselectivity. For instance, the α-alkylation of 2-arylacetaldehydes has been achieved with high stereoselectivity using a commercially available imidazolidinone catalyst (MacMillan's catalyst). unibo.it While this example focuses on a subsequent reaction, it highlights the potential of organocatalysts in the synthesis and functionalization of this class of compounds. Friedel-Crafts arylation of aldehydes with indoles has also been demonstrated using N-heterocyclic iod(az)olium salts as halogen-bonding organocatalysts in water. rsc.org

Biocatalysis , which employs enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative. stolichem.com Styrene (B11656) oxide isomerase (SOI) is an enzyme that can catalyze the Meinwald rearrangement of aryl epoxides to α-aryl aldehydes. nih.gov This biocatalytic approach can be part of a multi-enzyme cascade to produce complex molecules. The use of whole-cell biocatalysts co-expressing multiple enzymes can lead to the synthesis of a variety of stereopure non-standard amino acids from in situ generated α-aryl aldehydes. stolichem.comdntb.gov.ua The enzyme StyC-Kp5.2 has shown remarkable stability and efficiency in converting styrene oxide to phenylacetaldehyde (B1677652), achieving high product concentrations. epa.gov This suggests that a similar enzymatic approach could be developed for the synthesis of this compound from the corresponding epoxide.

Photocatalysis represents another green approach, using light to drive chemical reactions. Visible light-mediated photoredox catalysis has been applied to Meerwein arylation reactions, offering a valuable alternative to metal-catalyzed processes. acs.org These reactions often exhibit excellent functional group tolerance and utilize visible light as a traceless reagent. scispace.comacs.org

The use of green solvents is also a key aspect of green chemistry. researchgate.net Solvents like ethyl lactate, which is biodegradable and derived from renewable resources, have been explored for the synthesis of related compounds like aryl aldimines. google.com Research into green solvents aims to replace hazardous organic solvents like dichloromethane and toluene. whiterose.ac.uk

Optimization Strategies and Process Development in Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including ensuring process robustness, safety, and cost-effectiveness. researchgate.net Optimization strategies and process development are crucial for successful scale-up.

Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing reaction conditions. sci-hub.senih.gov By systematically varying multiple factors simultaneously, DoE can identify critical process parameters and their interactions, leading to improved yields and purity. nih.govsemanticscholar.org This approach has been successfully applied to optimize flow chemistry processes, including the aerobic oxidation of an alcohol to an aldehyde, a key step in the synthesis of a pharmaceutical inhibitor. nih.govrsc.org

Process Intensification through continuous-flow manufacturing is a key strategy for the scale-up of fine chemical and API synthesis. sci-hub.ruias.ac.in Continuous Stirred Tank Reactors (CSTRs) and plug flow reactors offer significant advantages over batch reactors in terms of heat and mass transfer, safety, and process control. unimi.itrsc.org The scale-up of continuous processes can be achieved by increasing the run time ("scaling out") or by using larger reactors ("sizing up"). almacgroup.com Computational Fluid Dynamics (CFD) can be a valuable tool in designing and optimizing continuous flow reactors, reducing the need for extensive experimentation. rsc.org

For palladium-catalyzed cross-coupling reactions, which are widely used in the pharmaceutical industry, several challenges arise during scale-up, including catalyst deactivation, product purification, and the removal of residual palladium. researchgate.netacs.orgresearchgate.net The development of robust catalyst systems and efficient purification methods are critical for industrial applications. researchgate.net The use of continuous-flow systems can help mitigate some of these challenges by providing better control over reaction conditions and enabling in-line purification techniques. mit.edu

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often limited, can lead to hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Can be inefficient, especially for multiphasic systems | Efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Often challenging, requires re-optimization | More straightforward (scaling out or sizing up) |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Reaction Chemistry and Mechanistic Studies of 2 2 Chlorophenyl Acetaldehyde

Electrophilic and Nucleophilic Reactivity of the Acetaldehyde (B116499) Moiety

The acetaldehyde portion of the molecule is the primary center of its reactivity. The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization renders the carbonyl carbon electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. Conversely, the presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of an enolate under basic conditions. This enolate is a carbon-centered nucleophile, enabling the molecule to participate in reactions where it acts as the nucleophile.

Addition Reactions: Detailed Mechanistic Investigations

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles. Two prominent examples are the Grignard and Wittig reactions.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.com The reaction with 2-(2-chlorophenyl)acetaldehyde proceeds via the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation with a dilute acid yields a secondary alcohol. chemguide.co.uk

Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The key reagent is a phosphorus ylide (or phosphorane), which is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. lumenlearning.commasterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com This initial step leads to a zwitterionic intermediate called a betaine, which then coordinates to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate rapidly decomposes to yield the final alkene product and a highly stable triphenylphosphine (B44618) oxide, the latter providing the thermodynamic driving force for the reaction. lumenlearning.com

| Reaction Type | Nucleophile | Intermediate | Product Type |

|---|---|---|---|

| Grignard Reaction | Grignard Reagent (R-MgX) | Tetrahedral Alkoxide | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Betaine, Oxaphosphetane | Alkene |

Condensation Reactions and Derivative Formation

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. wikipedia.org this compound can participate in these reactions both as an electrophile and, after conversion to its enolate, as a nucleophile.

Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation. A base abstracts an alpha-hydrogen to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. The resulting aldol addition product is a β-hydroxy aldehyde. Under heating or stronger reaction conditions, this intermediate can easily dehydrate to form an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as diethyl malonate or malonic acid. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine (B6355638) or pyridine), which is sufficient to deprotonate the active methylene (B1212753) compound without causing self-condensation of the aldehyde. wikipedia.orgslideshare.net The resulting carbanion attacks the carbonyl of this compound, and the intermediate subsequently dehydrates to yield a stable α,β-unsaturated product. pw.live

| Reaction Type | Reactant(s) | Key Feature | Resulting Derivative Class |

|---|---|---|---|

| Aldol Self-Condensation | This compound | Forms enolate which acts as a nucleophile | α,β-Unsaturated Aldehyde |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(COOEt)₂) | Reaction with a stabilized carbanion | Substituted Alkene (e.g., α,β-unsaturated ester) |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone) | Crossed aldol reaction between an aldehyde and a ketone | α,β-Unsaturated Ketone (Chalcone) |

Transformations Involving the Chlorophenyl Group

Nucleophilic Substitution Reactions of the Chlorine Atom

Nucleophilic substitution on an aryl halide like the chlorophenyl group is significantly more difficult than on an alkyl halide. The C-Cl bond is strengthened by resonance, and the SN2 mechanism is impossible due to steric hindrance. Therefore, substitution requires harsh conditions or specific activation.

Two primary mechanisms are possible for nucleophilic aromatic substitution (SNAr):

Addition-Elimination (SNAr) Mechanism: This pathway is viable if the aromatic ring is "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org Since the acetaldehyde group is not a sufficiently strong electron-withdrawing group for this purpose, this mechanism is unlikely for this compound under standard conditions.

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination reaction can occur to form a highly reactive "benzyne" intermediate. libretexts.org The nucleophile then adds to the benzyne (B1209423), followed by protonation, to give the substituted product. This pathway requires extreme conditions and can lead to a mixture of products if the benzyne is unsymmetrical. libretexts.org

Under typical laboratory conditions, the chlorine atom on the phenyl ring of this compound is largely unreactive towards nucleophilic substitution. askfilo.com

Role of the Chlorine Atom in Electronic Effects and Reactivity

The chlorine atom exerts a significant electronic influence on the reactivity of the entire molecule through two opposing effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the benzene (B151609) ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. stackexchange.comlibretexts.org

For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect. stackexchange.comlibretexts.org Consequently, the primary influence of the ortho-chloro substituent is the withdrawal of electron density. This inductive pull extends to the acetaldehyde side chain, making the carbonyl carbon even more electron-deficient (more electrophilic) than in unsubstituted phenylacetaldehyde (B1677652). This enhanced electrophilicity can increase the rate of nucleophilic addition reactions at the carbonyl group. reddit.com

Mechanistic Insights from Advanced Methodologies

Modern analytical and computational techniques are crucial for elucidating the complex mechanisms of organic reactions. For a molecule like this compound, these methods provide detailed insights into reaction pathways, transition states, and intermediates.

Spectroscopic and Chromatographic Methods: Real-time monitoring of reactions provides direct evidence for proposed mechanisms. Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to follow the disappearance of the aldehyde carbonyl band (around 1700 cm⁻¹) and the appearance of new functional groups. nih.govnih.gov In studies of phenylacetaldehyde, pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) and FTIR were used to identify precursors and monitor the formation of products, allowing researchers to propose a detailed free-radical mechanism based on the observed intermediates. nih.gov Such methodologies are invaluable for confirming reaction pathways and identifying transient species in the reactions of this compound.

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR Studies)

The direct observation and characterization of transient species or reaction intermediates are crucial for confirming a proposed reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used for in situ or on-line reaction monitoring, is a powerful tool for this purpose. magritek.comnih.gov By acquiring NMR spectra at regular intervals as a reaction proceeds, it is possible to identify the signals of starting materials, intermediates, and products, and to quantify their concentrations over time. magritek.comresearchgate.net

While specific studies detailing the NMR analysis of reaction intermediates for this compound are not extensively available in the literature, the principles can be illustrated by examining analogous reactions of similar aldehydes. For instance, the acid-catalyzed acetalization of acetaldehyde with methanol (B129727) has been monitored using on-line NMR spectroscopy. magritek.com In such a reaction, one would expect the formation of a hemiacetal intermediate before the final acetal (B89532) product is generated.

For this compound, a similar reaction with an alcohol (ROH) under acidic conditions would likely proceed through the formation of a hemiacetal intermediate, 2-(2-chlorophenyl)-1-alkoxyethanol . The progression of this reaction could be monitored by ¹H NMR spectroscopy, with expected characteristic shifts for the key protons.

Table 1: Hypothetical ¹H NMR Data for the Acetalization of this compound

| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |

| This compound | Aldehyde (-CHO) | 9.5 - 10.0 | Triplet |

| Methylene (-CH₂) | 3.8 - 4.2 | Doublet | |

| Hemiacetal Intermediate | Methine (-CH(OH)(OR)) | 5.0 - 5.5 | Triplet |

| Methylene (-CH₂) | 3.5 - 3.9 | Doublet | |

| Acetal Product | Methine (-CH(OR)₂) | 4.5 - 5.0 | Triplet |

| Methylene (-CH₂) | 3.4 - 3.8 | Doublet |

Note: The chemical shifts are estimates and would be influenced by the solvent and the specific alcohol used.

The monitoring of such a reaction would involve observing the decrease in the intensity of the aldehyde proton signal of the starting material and the concurrent appearance and subsequent disappearance of the methine proton signal of the hemiacetal intermediate, followed by the growth of the methine proton signal of the final acetal product. magritek.com The use of advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), could further aid in the structural confirmation of these transient species. The ability to detect short-lived intermediates is a key advantage of these online monitoring techniques. nih.gov

Theoretical and Computational Elucidation of Reaction Pathways

In conjunction with experimental methods, theoretical and computational chemistry provides a powerful lens through which to examine reaction mechanisms at a molecular level. escholarship.org Density Functional Theory (DFT) is a commonly employed computational method for investigating reaction pathways, allowing for the calculation of the geometries and energies of reactants, transition states, and intermediates. rsc.orgrsc.org

For this compound, computational studies can elucidate how the electronic and steric effects of the 2-chlorophenyl group influence its reactivity compared to unsubstituted acetaldehyde. For example, in reactions involving nucleophilic attack at the carbonyl carbon, the chlorine atom's electron-withdrawing nature could enhance the electrophilicity of the aldehyde, while its steric bulk might hinder the approach of the nucleophile.

A computational investigation of a reaction of this compound would typically involve the following steps:

Optimization of Geometries: The three-dimensional structures of the reactant, proposed intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.

A computational study on the transformation of substituted aldehydes during chloramination has shown that electron-withdrawing groups can influence the reaction pathway. researchgate.net Although this study did not specifically include this compound, its findings suggest that the chloro-substituent would play a significant role in the energetics of the reaction pathways.

Table 2: Illustrative Computational Data for a Hypothetical Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of Intermediate | +15.2 |

| Intermediate | Tetrahedral Intermediate | -5.8 |

| Transition State 2 | Conversion to Product | +10.5 |

| Products | Final Product + Leaving Group | -20.1 |

Note: These are hypothetical values for illustrative purposes.

Such computational analyses provide invaluable insights into the feasibility of different reaction pathways and can guide experimental efforts to favor the formation of desired products. mdpi.com The combination of theoretical calculations with experimental data, such as that obtained from spectroscopic studies, allows for a comprehensive understanding of the reaction mechanism.

Applications of 2 2 Chlorophenyl Acetaldehyde in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

2-(2-Chlorophenyl)acetaldehyde serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the 2-chlorophenylacetyl group into larger, more complex molecules, a common motif in many biologically active compounds.

Precursor for Biologically Active Compounds

The chemical architecture of this compound makes it an ideal precursor for a variety of biologically active molecules. The aldehyde functional group is highly susceptible to a wide range of chemical transformations, including condensations, oxidations, and reductions, which are fundamental reactions in the construction of pharmacologically relevant scaffolds. This versatility enables chemists to build complex molecular frameworks from a relatively simple and commercially available starting material.

Synthesis of Specific Drug Candidates (e.g., antimalarial drugs, neurological agents)

While direct synthesis of widely known antimalarial drugs from this compound is not extensively documented in readily available literature, its structural motifs are present in various quinoline-based antimalarial agents. The development of novel quinoline (B57606) derivatives remains an active area of research in the fight against malaria.

A significant application of a closely related derivative is in the synthesis of neurological agents. For instance, 2-(2-chlorophenyl)succinic acid, which can be derived from this compound, is a key starting material for a novel series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. These compounds have shown potent anticonvulsant and analgesic activities in preclinical studies. The synthesis involves the cyclocondensation of the succinic acid derivative with an appropriate amine, followed by further functionalization to yield the final active pharmaceutical ingredients. This highlights the importance of the 2-chlorophenyl moiety in designing molecules that interact with the central nervous system.

Building Block in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical development, where it serves as a key component in the synthesis of modern pesticides.

Contributions to Fine Chemical and Specialty Chemical Production

Beyond its well-defined roles in the pharmaceutical and agrochemical industries, this compound is also a valuable building block in the broader fine and specialty chemical sectors. Its reactivity makes it suitable for the synthesis of a variety of organic molecules with specialized applications.

Computational Chemistry and Theoretical Modeling of 2 2 Chlorophenyl Acetaldehyde

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's three-dimensional geometry and various physicochemical properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecular system. For 2-(2-chlorophenyl)acetaldehyde, these calculations would typically begin with a geometry optimization to find the lowest energy conformation (the most stable structure) of the molecule. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and vibrational frequencies.

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, which are the electron-rich areas. The LUMO would likely be centered on the carbon-oxygen double bond of the aldehyde group, representing the most electron-deficient site susceptible to nucleophilic attack.

Analysis of these orbitals allows for the calculation of various global reactivity descriptors. mdpi.com

Interactive Table: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the capacity to receive electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a reacting system. nih.gov Reaction path analysis involves identifying the minimum energy path that connects reactants to products. semanticscholar.org Key points along this path include local minima, which represent stable intermediates, and saddle points, which correspond to transition states (TS). nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

To confirm that a calculated stationary point is a true transition state, a frequency calculation is performed. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. semanticscholar.org Once a transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. semanticscholar.org This traces the reaction pathway downhill from the transition state, ensuring that it correctly connects the desired reactants and products. This type of analysis is crucial for understanding reaction kinetics and for predicting how structural modifications might alter the reaction barrier.

Advanced Theoretical Approaches in Mechanistic Elucidation

Beyond basic structural and orbital analysis, advanced computational methods provide deeper insights into the intricate details of chemical reactions. These approaches are invaluable for understanding why reactions proceed through specific pathways and how selectivity is achieved.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the reaction mechanisms of moderately sized organic molecules. researchgate.netnih.gov In a DFT study of this compound, a specific functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) would be chosen to model the system. nih.govrsc.org

Such studies can elucidate complex reaction pathways, such as the mechanism of an aldol (B89426) condensation, oxidation of the aldehyde, or a nucleophilic addition to the carbonyl group. For each step in a proposed mechanism, DFT can be used to:

Optimize the geometries of all reactants, intermediates, transition states, and products.

Calculate the relative energies and enthalpies of these species.

Determine the activation energy for each step.

The results allow chemists to identify the rate-determining step of the reaction and understand factors that control stereoselectivity or regioselectivity. rsc.org For instance, DFT could be used to model the addition of a Grignard reagent to the carbonyl group of this compound, predicting the energy barriers for attack from either face of the planar carbonyl to explain the observed stereochemical outcome.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. preprints.org

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would clearly show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov This highlights it as the primary site for protonation and interaction with electrophiles. Conversely, the most positive potential (blue) would be found around the aldehydic hydrogen and the hydrogens on the adjacent methylene (B1212753) group, identifying them as potential sites for nucleophilic attack or deprotonation. nih.gov The chlorine-substituted aromatic ring would also display distinct potential regions, influencing its interaction with other molecules.

Interactive Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding. |

| Aromatic Ring | Moderately Negative (π-system) | Yellow/Green | Can interact with electrophiles. |

| Aldehydic Hydrogen | Positive | Blue | Susceptible to abstraction by strong bases. |

| Carbonyl Carbon | Positive | Light Blue/Green | Site for nucleophilic attack. |

Prediction of Reactivity and Selectivity using Computational Models

The ultimate goal of many computational studies is to build predictive models for chemical reactivity and selectivity. digitellinc.com By integrating the data obtained from quantum chemical calculations (such as orbital energies, activation barriers, and MEP maps), it is possible to forecast the outcome of unknown reactions. nih.gov

For this compound, computational models could be used to predict:

Regioselectivity: In reactions involving the aromatic ring (e.g., electrophilic aromatic substitution), computational models can predict which position (ortho, meta, or para to the existing substituents) is most likely to react by calculating the stability of the intermediate sigma complexes.

Stereoselectivity: For reactions creating a new chiral center, such as the reduction of the aldehyde to an alcohol, models can predict which stereoisomer will be the major product by comparing the energies of the different diastereomeric transition states.

Modern approaches increasingly leverage machine learning, trained on large datasets of computationally derived reaction data, to create highly accurate predictive models at a fraction of the computational cost of traditional quantum chemical methods. digitellinc.com These models can rapidly screen vast numbers of substrates and reagents to identify promising candidates for synthesis.

Analytical Methodologies for the Characterization of 2 2 Chlorophenyl Acetaldehyde

Advanced Spectroscopic Techniques

Spectroscopy provides fundamental insights into the atomic and molecular structure of 2-(2-Chlorophenyl)acetaldehyde by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons.

Aldehydic Proton (-CHO): A singlet or a triplet (due to coupling with the adjacent methylene protons) is expected in the downfield region, typically between δ 9.5-10.0 ppm. This significant downfield shift is characteristic of protons attached to a carbonyl carbon.

Methylene Protons (-CH₂-): These protons, situated between the aromatic ring and the aldehyde group, would likely appear as a doublet, coupling with the aldehydic proton. The chemical shift is anticipated to be in the range of δ 3.7-4.0 ppm.

Aromatic Protons (C₆H₄): The four protons on the substituted benzene (B151609) ring will show a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) due to their distinct chemical environments and spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm. pharmaguideline.com

Aromatic Carbons: The six carbons of the chlorophenyl ring will produce signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the acetaldehyde (B116499) moiety will have distinct chemical shifts from the other four aromatic carbons.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately δ 45-55 ppm.

A representative, though not experimentally verified for this specific compound, ¹H NMR spectrum is available through some chemical data providers. rsc.orgchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehydic H | 9.7 (t) | - | Triplet |

| Methylene H₂ | 3.8 (d) | - | Doublet |

| Aromatic H | 7.2-7.5 (m) | - | Multiplet |

| Carbonyl C | - | 199 | - |

| C-Cl | - | 134 | - |

| C-CH₂ | - | 132 | - |

| Aromatic CH | - | 127-130 | - |

| Methylene C | - | 50 | - |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₈H₇ClO), the molecular weight is approximately 154.59 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. wpmucdn.com

Common fragmentation pathways for aromatic aldehydes include: wpmucdn.comstanford.educhemguide.co.uklibretexts.orgwhitman.edu

Loss of a hydrogen radical (-H): Leading to an [M-1]⁺ peak.

Loss of the formyl radical (-CHO): Resulting in an [M-29]⁺ peak, corresponding to the chlorobenzyl cation.

Formation of the tropylium (B1234903) ion: The chlorobenzyl cation can rearrange to the more stable chlorotropylium ion.

Loss of a chlorine atom (-Cl): This would produce a fragment at [M-35]⁺.

Cleavage of the C-C bond between the aromatic ring and the side chain.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 154/156 | [C₈H₇ClO]⁺ | - |

| 153/155 | [C₈H₆ClO]⁺ | H |

| 125/127 | [C₇H₆Cl]⁺ | CHO |

| 91 | [C₇H₇]⁺ | Cl, CO |

| 77 | [C₆H₅]⁺ | CH₂CHO, Cl |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the chlorinated aromatic ring. libretexts.orglibretexts.org

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are characteristic of the C-H bond of an aldehyde, appearing around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the sp² C-H bonds of the aromatic ring are expected above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and molecules with carbonyl groups exhibit characteristic UV absorptions. msu.edumasterorganicchemistry.com this compound is expected to show absorption maxima due to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The conjugation of the phenyl ring with the aldehyde group can influence the position and intensity of these absorptions. For similar aromatic aldehydes, π → π* transitions are typically observed in the 240-280 nm range, while the weaker n → π* transition of the carbonyl group appears at longer wavelengths, often above 300 nm. researchgate.netresearchgate.net

Characteristic Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |

|---|---|---|

| IR | Aldehyde C=O | 1720-1740 cm⁻¹ (strong, sharp) |

| IR | Aldehyde C-H | ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak) |

| IR | Aromatic C=C | 1450-1600 cm⁻¹ (medium-weak) |

| IR | C-Cl | 700-800 cm⁻¹ (strong) |

| UV-Vis | Aromatic π → π* | 240-280 nm |

| UV-Vis | Carbonyl n → π* | >300 nm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column.

For the analysis of aromatic aldehydes, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, is often employed. und.edutandfonline.comund.edursc.org The choice of column, temperature programming, and detector are critical for achieving good separation and sensitivity. A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) as a detector (GC-MS) offers the advantage of providing structural information for peak identification. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve the chromatographic properties and detection limits of aldehydes. und.edutandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For aldehydes, HPLC analysis often involves derivatization to enhance detectability, particularly with UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that absorbs strongly in the UV-Vis region. onyxipca.comrsc.org

A typical HPLC method for the analysis of the DNPH derivative of an aromatic aldehyde would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffered aqueous solution. pharmaguideline.comonyxipca.comsielc.commanipal.edumdpi.com Gradient elution may be necessary to separate the analyte from other components in a complex mixture. The detector is typically set to the wavelength of maximum absorbance of the derivative.

Typical Chromatographic Conditions for Aromatic Aldehyde Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Derivatization |

|---|---|---|---|---|

| GC | Capillary (e.g., DB-5, HP-5MS) | Helium, Nitrogen | FID, MS | Optional (e.g., PFBHA) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV-Vis, DAD | Common (e.g., DNPH) |

Quantitative and Qualitative Analytical Strategies.

The accurate characterization and quantification of this compound rely on a combination of qualitative and quantitative analytical methodologies. Qualitative analysis confirms the identity and structure of the compound, while quantitative analysis determines its concentration in a given sample. These strategies often employ spectroscopic and chromatographic techniques, sometimes in conjunction with classic chemical tests.

Qualitative Analytical Strategies

Qualitative analysis is crucial for verifying the molecular structure of this compound. This is typically achieved through a suite of spectroscopic methods and confirmatory chemical tests.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the compound's structure by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. blogspot.com For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene (-CH2-) protons, and the four aromatic protons on the chlorophenyl ring. The aldehydic proton typically appears as a triplet at a characteristic downfield chemical shift. nih.gov ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbon of the aldehyde group. blogspot.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A strong C=O stretching band around 1720-1740 cm⁻¹ is indicative of the aldehyde group. researchgate.net Additional bands corresponding to the C-H stretching of the aldehyde, C-H stretching and C=C bending of the aromatic ring, and the C-Cl stretch would also be present. researchgate.net

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. When coupled with Gas Chromatography (GC-MS), it becomes a highly specific technique for both identification and quantification. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (154.59 g/mol ) and characteristic fragmentation patterns resulting from the loss of functional groups like -CHO and the chlorine atom. nih.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Reference |

| ¹H NMR | Aldehydic Proton (CHO) | Signal in the δ 9-10 ppm region | nih.gov |

| ¹H NMR | Methylene Protons (CH₂) | Signal in the δ 3-4 ppm region | chemicalbook.com |

| ¹H NMR | Aromatic Protons (Ar-H) | Multiple signals in the δ 7-8 ppm region | chemicalbook.com |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 190-200 ppm region | blogspot.com |

| IR | Carbonyl Stretch (C=O) | Strong absorption band around 1720-1740 cm⁻¹ | researchgate.net |

| IR | Aromatic C=C Stretch | Bands in the 1400-1600 cm⁻¹ region | researchgate.net |

| MS | Molecular Ion Peak [M]⁺ | Peak at m/z corresponding to C₈H₇ClO | nih.gov |

Chemical Tests

Classical wet chemistry tests can provide rapid, preliminary confirmation of the aldehyde functional group.

2,4-Dinitrophenylhydrazine (DNPH) Test : This is a general test for aldehydes and ketones. globalconference.info this compound reacts with DNPH reagent to form a brightly colored yellow, orange, or red precipitate of 2,4-dinitrophenylhydrazone, confirming the presence of a carbonyl group. libretexts.orgpharmaguideline.com

Tollens' Test (Silver Mirror Test) : This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, which contains the silver-ammonia complex ion [Ag(NH₃)₂]⁺. A positive test with this compound would result in the formation of a silver mirror on the inner surface of the test tube. pharmaguideline.com

Schiff's Test : The Schiff's reagent is a decolorized solution of a fuchsin dye. In the presence of an aldehyde, the color is restored, typically yielding a magenta or purple color. globalconference.infopharmaguideline.com This provides another confirmation of the aldehyde functionality in the compound.

Quantitative Analytical Strategies

Quantitative analysis aims to determine the precise amount or concentration of this compound. Chromatographic methods are the most common and reliable approaches for this purpose.

Chromatographic Methods

These methods separate the analyte from a mixture, allowing for its accurate quantification.

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. americanpharmaceuticalreview.com When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a wide linear range for quantification. For enhanced specificity, GC can be coupled with a Mass Spectrometer (GC-MS), which allows for simultaneous quantification and structural confirmation. nih.govgcms.cz Headspace GC-MS is particularly useful for analyzing volatile aldehydes in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for quantitative analysis. Since aldehydes may lack a strong chromophore for UV detection at trace levels, a derivatization step is often employed. americanpharmaceuticalreview.com Reacting this compound with a derivatizing agent like 2,4-DNPH produces a stable hydrazone derivative that has strong UV absorbance, significantly enhancing the sensitivity and selectivity of the HPLC-UV method. nih.gov This approach allows for the accurate quantification of the compound even in complex mixtures. nih.gov

Interactive Data Table: Chromatographic Conditions for Aldehyde Analysis (Illustrative)

This table illustrates typical conditions used for the analysis of aldehydes, which can be adapted for this compound.

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Technique | Headspace GC-MS with derivatization (e.g., with PFBHA) | Reversed-Phase HPLC after derivatization with DNPH |

| Column | e.g., DB-WAX (30 m x 0.25 mm x 0.5 µm) | e.g., C18 column (100 mm x 4.6 mm x 2.7 µm) |

| Mobile Phase / Carrier Gas | Helium | Acetonitrile/Water gradient |

| Detector | Mass Spectrometer (MS) | UV-Vis Detector |

| Derivatization Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-Dinitrophenylhydrazine (DNPH) |

| Key Advantage | High sensitivity and specificity for volatile analysis | Excellent for quantifying trace levels in liquid samples |

| Reference | nih.gov | nih.gov |

Environmental Chemistry and Degradation Pathways of Chlorinated Acetaldehydes

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For chlorinated acetaldehydes, the primary abiotic degradation mechanisms are photochemical and hydrolytic reactions.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the environment, this process is particularly relevant in the atmosphere and surface waters where sunlight is readily available. For chlorinated aromatic compounds, a key initial step in photochemical degradation is often the splitting of the carbon-chlorine (C-Cl) bond. researchgate.net This is a result of the absorption of ultraviolet (UV) radiation, which can lead to the formation of highly reactive radical species.

The rate of photochemical degradation is influenced by several factors, including the intensity of solar radiation, the presence of photosensitizing agents (such as humic acids in natural waters), and the pH of the medium. researchgate.net For example, the degradation of some chlorophenols has been shown to be significantly faster under alkaline conditions. researchgate.net

The hydrolysis of acetals, which are formed from the reaction of aldehydes with alcohols, is a well-understood process that proceeds via acid catalysis. chemistrysteps.com This reaction is reversible, and the stability of the acetal (B89532) is dependent on the pH of the solution. chemistrysteps.com While 2-(2-Chlorophenyl)acetaldehyde is not an acetal, the principles of nucleophilic attack by water on the carbonyl carbon are relevant.

In aqueous solution, the aldehyde group can be hydrated to form a geminal diol. This equilibrium is typically unfavorable for simple aldehydes but can be influenced by substituents on the molecule. The presence of the chlorine atom on the phenyl ring may have an electronic effect on the reactivity of the aldehyde group, but significant, rapid hydrolysis of the C-Cl bond under typical environmental conditions (neutral pH) is generally not expected for chlorinated aromatic compounds. However, under more extreme pH conditions or in the presence of specific catalysts, hydrolysis could become a more significant degradation pathway.

Biotic Degradation Processes and Microbial Interactions

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from the environment.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. Acetaldehyde (B116499) is a common intermediate in microbial metabolism and can be readily metabolized. nih.gov Bacteria can utilize acetaldehyde for energy production by oxidizing it to carbon dioxide (CO2) through pathways such as the tricarboxylic acid (TCA) cycle. microbiologysociety.org Alternatively, the carbon from acetaldehyde can be assimilated into cellular biomass for growth. microbiologysociety.org

The metabolic fate of acetaldehyde can depend on its concentration and the prevailing environmental conditions. microbiologysociety.org At high concentrations, it may be primarily dissimilated for energy, while at lower concentrations, it may be conserved for biomass production. microbiologysociety.org The initial step in the microbial degradation of acetaldehyde is typically its oxidation to a less toxic carboxylic acid. nih.gov

While specific studies on the metabolic fate of this compound are limited, it is plausible that microorganisms capable of degrading other chlorinated aromatic compounds or utilizing acetaldehyde could also transform this compound. The degradation would likely proceed through initial oxidation of the aldehyde group, followed by potential cleavage of the aromatic ring and dechlorination.

The enzymatic machinery of microorganisms is key to their ability to degrade organic compounds. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a critical role in the detoxification of aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. frontiersin.orgwikipedia.org This is an NAD(P)+-dependent reaction. frontiersin.org

ALDH enzymes are found in a wide variety of organisms, from bacteria to humans, and exhibit broad substrate specificity, enabling them to act on a range of aliphatic and aromatic aldehydes. frontiersin.org The dysfunction of these enzymes can lead to the accumulation of toxic aldehydes. frontiersin.org The presence and activity of ALDH in soil and water microorganisms are therefore crucial for the natural attenuation of aldehyde pollutants.

In the context of chlorinated acetaldehydes, ALDH would be expected to catalyze the oxidation of the aldehyde group to a carboxylic acid. For example, this compound would be converted to 2-(2-chlorophenyl)acetic acid. This transformation represents a significant detoxification step, as carboxylic acids are generally less reactive and toxic than their corresponding aldehydes. Further degradation of the resulting chlorinated carboxylic acid would then depend on the capabilities of other microbial enzymes. Some bacteria are known to possess potent alcohol dehydrogenase and aldehyde dehydrogenase activities, enabling them to effectively metabolize acetaldehyde produced from ethanol. nih.gov

Environmental Monitoring and Analytical Detection of Chlorinated Acetaldehydes

Effective monitoring and detection methods are essential for assessing the extent of environmental contamination by chlorinated acetaldehydes and for tracking the progress of remediation efforts. A variety of analytical techniques can be employed for the detection and quantification of these compounds in different environmental matrices.

The analysis of aldehydes in environmental samples often requires a derivatization step to improve their stability and detectability. One common method involves the use of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with aldehydes to form stable hydrazone derivatives. env.go.jp These derivatives can then be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated acetaldehydes. Various detectors can be coupled with GC, each offering different levels of sensitivity and selectivity. mdpi.com

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for the detection of halogenated compounds, making it well-suited for the analysis of chlorinated acetaldehydes. keikaventures.comdnacih.com

Gas Chromatography-Flame Ionization Detector (GC-FID): While less sensitive than ECD for halogenated compounds, GC-FID can be used for the analysis of aldehydes, particularly at higher concentrations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and structural information, allowing for the definitive identification of the target compound. mdpi.com

Sample collection methods for air analysis often involve drawing a known volume of air through a sorbent tube containing materials like silica (B1680970) gel or XAD-2 coated with a derivatizing agent. dnacih.comosha.gov The trapped compounds are then desorbed with a solvent and analyzed. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analytes before analysis.

The table below summarizes some of the analytical methods used for the detection of acetaldehyde and related compounds.

| Analytical Technique | Sample Matrix | Derivatization Agent | Detection Method |

| HPLC | Air, Water | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | UV Detector |

| GC | Air | 2-(Hydroxymethyl)piperidine | Nitrogen Selective Detector |

| GC | Air | None | Electron Capture Detector (ECD) |

| GC-MS | Air, Water, Biological Fluids | Various or None | Mass Spectrometry |

Future Research Directions and Emerging Paradigms in 2 2 Chlorophenyl Acetaldehyde Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The chemical industry's increasing focus on green chemistry is driving a paradigm shift in the synthesis of foundational molecules like 2-(2-chlorophenyl)acetaldehyde. mdpi.com Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Future research will prioritize the development of novel synthetic pathways that are not only more efficient but also environmentally benign.

Key areas of development include:

Continuous Flow Synthesis: This approach offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A continuous-flow process for synthesizing this compound could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. mdpi.com

Catalytic C-H Activation: Direct functionalization of C-H bonds in readily available precursors like 2-chlorotoluene (B165313) represents a highly atom-economical approach. Research into catalysts that can selectively oxidize the benzylic position to form the desired aldehyde would circumvent the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Engineering enzymes to perform the specific oxidation of 2-(2-chloroethyl)benzene or a related precursor under mild conditions (aqueous solvent, ambient temperature and pressure) is a promising avenue for sustainable production.

Electrochemical Synthesis: Utilizing electricity as a "reagent" to drive chemical transformations is an inherently green approach, especially when powered by renewable energy sources. mdpi.com Electrochemical methods could be developed for the controlled oxidation of appropriate starting materials to yield this compound, minimizing the use of chemical oxidants.

A comparison of traditional and emerging sustainable synthetic paradigms is presented below.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Principle | Often multi-step batch processes. | Continuous flow, C-H activation, biocatalysis. mdpi.com |

| Reagents | Stoichiometric use of potentially harsh oxidants/reagents. | Catalytic systems, enzymes, electricity. mdpi.com |

| Solvents | Often reliant on volatile organic compounds (VOCs). | Greener solvents (e.g., water, supercritical CO2). mdpi.com |

| Efficiency | Can suffer from lower yields and atom economy. | Aims for high atom economy, yield, and selectivity. |

| Waste | Can generate significant chemical waste streams. | Designed to minimize waste and environmental impact. |

Exploration of New Catalytic Transformations Involving the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional handle, ripe for exploitation through modern catalytic methods. Future research will focus on developing novel transformations that can generate high-value, complex molecules with high levels of control, particularly over stereochemistry.

Emerging catalytic explorations include:

Asymmetric Catalysis: The development of chiral catalysts (organocatalysts or transition-metal complexes) for enantioselective additions to the aldehyde group is a major research frontier. This would allow for the synthesis of optically active alcohols, amines, and cyanohydrins, which are crucial chiral building blocks for the pharmaceutical industry.

Electrocatalytic Couplings: Electrosynthesis can be used to generate radical species under controlled conditions, enabling novel coupling reactions. mdpi.com For instance, the electrocatalytic coupling of this compound with alkenes or other partners could open new pathways to complex molecular architectures.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This technology could be applied to the aldehyde functionality for reactions such as C-H functionalization of the α-carbon or for novel coupling reactions that are not accessible through traditional thermal methods.

Tandem Catalysis: Designing catalytic systems where multiple transformations occur in a single pot (a tandem or cascade reaction) improves efficiency by reducing the need for intermediate purification steps. A potential example could involve a catalytic conversion of this compound followed by an intramolecular cyclization to rapidly build molecular complexity.

Targeted Synthesis of Derivatives for Specific Biological or Material Science Applications

As a versatile chemical building block, this compound is an ideal starting point for the synthesis of novel derivatives with tailored properties for specific applications in medicine and material science.

Biological Applications: The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Using this compound, researchers can target the creation of various scaffolds. For example, condensation reactions can lead to the formation of pyridines, pyrimidines, or more complex fused systems. Recent studies on related structures have shown that derivatives of bipyridine and chromene can exhibit potent anticancer activity. japsonline.comnih.gov The 2-chlorophenyl moiety can be strategically employed to modulate the pharmacological properties of the final molecule, influencing its binding affinity to biological targets like enzymes or receptors.

Material Science Applications: In material science, the aldehyde functionality can be used to synthesize polymers and specialty chemicals.

Polymer Synthesis: this compound can be used as a monomer or a precursor to monomers for polymerization reactions, leading to materials with specific refractive, thermal, or mechanical properties.

Functional Dyes and Coatings: The aromatic ring and aldehyde group can be elaborated to create novel dyes or functional coatings. The chlorine substituent can be used to tune the electronic properties of the molecule or as a handle for further functionalization.

| Application Area | Target Derivative Class | Potential Function |

| Biological | Heterocycles (e.g., Pyridines, Chromenes) | Anticancer agents, enzyme inhibitors. japsonline.comnih.gov |

| Biological | Chiral Alcohols and Amines | Intermediates for pharmaceuticals. |

| Material Science | Polymers | Specialty plastics with tailored properties. |

| Material Science | Aromatic Compounds | Functional dyes, coatings, fragrances. chemimpex.com |

Advanced Computational Design and Optimization of this compound-based Systems

The integration of computational chemistry and machine learning is revolutionizing the way new molecules are designed. These in silico techniques can significantly accelerate the discovery and optimization of this compound derivatives by predicting their properties before they are ever synthesized in the lab.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Researchers can create a virtual library of thousands of potential derivatives of this compound and "dock" them into the active site of a target protein to identify which ones are most likely to be potent inhibitors. japsonline.com

Virtual Screening: Large databases of virtual compounds can be computationally screened for desired properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or binding affinity. japsonline.com This allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources.

Quantum Mechanical Calculations: These methods can predict the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. They can be used to understand reaction mechanisms for the synthesis of new derivatives or to design molecules with specific electronic properties for materials science applications.

Machine Learning and AI: By training algorithms on existing chemical data, machine learning models can predict the properties and activities of new, unsynthesized molecules. This approach can identify non-obvious structure-activity relationships and guide the design of novel compounds with enhanced performance. chemrxiv.org

This computational pipeline allows for a rational, hypothesis-driven approach to molecular design, moving away from traditional trial-and-error synthesis.

Comprehensive Environmental Impact Assessment and Remediation Strategies